N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with an isatin derivative under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Unique Features: The presence of specific substituents, such as the bromophenyl and chlorophenyl groups, may confer unique biological activities and chemical properties.
Highlighting Uniqueness
Biological Activity: The unique substituents may enhance the compound’s affinity for certain biological targets, making it more effective in specific applications.
Chemical Stability: The compound’s stability under various conditions may differ from similar compounds, affecting its suitability for different applications.
Conclusion
This compound is a compound with diverse potential applications in scientific research Its unique chemical structure and properties make it a valuable subject of study in fields such as chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrClN3O2/c28-19-8-11-21(12-9-19)30-26(33)18-7-4-14-32(16-18)25-24(17-5-2-1-3-6-17)22-15-20(29)10-13-23(22)31-27(25)34/h1-3,5-6,8-13,15,18H,4,7,14,16H2,(H,30,33)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBXMAZAFCZDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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